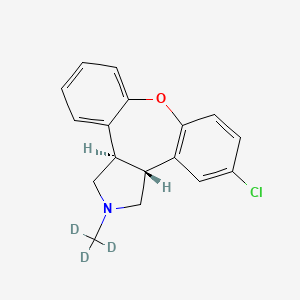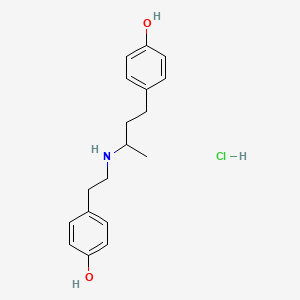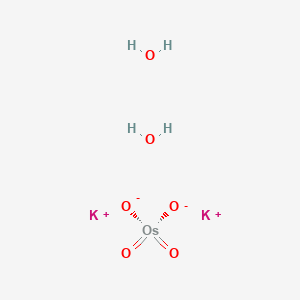
Asenapine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asenapine-d3 is a deuterated form of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterium atoms in this compound replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, such as its metabolic stability and half-life. Asenapine itself is known for its high affinity for serotonin and dopamine receptors, making it effective in managing symptoms of psychosis and mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asenapine-d3 involves the incorporation of deuterium atoms into the asenapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms and the overall structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Asenapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives. These products can have varying pharmacological properties and are often studied for their potential therapeutic effects .
Scientific Research Applications
Asenapine-d3 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of asenapine. The incorporation of deuterium atoms allows researchers to track the metabolic pathways and degradation products of the compound more accurately. This information is crucial for understanding the drug’s behavior in the body and optimizing its therapeutic efficacy .
In addition to pharmacokinetic studies, this compound is used in:
Chemistry: To study reaction mechanisms and isotope effects.
Biology: To investigate the interactions of asenapine with biological targets.
Medicine: To develop improved formulations and delivery methods for antipsychotic medications.
Industry: To enhance the stability and shelf-life of pharmaceutical products
Mechanism of Action
Asenapine-d3 exerts its effects by antagonizing multiple neurotransmitter receptors, including serotonin (5HT2A), dopamine (D2), noradrenaline, and histamine receptors. The strong antagonism at serotonin and dopamine receptors is believed to be responsible for its antipsychotic and mood-stabilizing effects. Additionally, this compound enhances dopamine and acetylcholine efflux in the brain, which may contribute to its cognitive benefits .
Comparison with Similar Compounds
Similar Compounds
Risperidone: Another atypical antipsychotic with a similar mechanism of action.
Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder.
Quetiapine: Used for its antipsychotic and mood-stabilizing properties
Uniqueness of Asenapine-d3
This compound is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts .
Properties
IUPAC Name |
(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-IBZLBPKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)

![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)


![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)

